molecular formula C7H7O4P B4617333 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide CAS No. 94317-90-5

2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide

Cat. No.: B4617333
CAS No.: 94317-90-5
M. Wt: 186.10 g/mol
InChI Key: OPKAQBFACQAXIR-UHFFFAOYSA-N
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Description

2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a phosphorus-containing heterocyclic compound that serves as a valuable intermediate in exploratory organic and medicinal chemistry research. Compounds within this structural class are of significant interest in the development of novel ligands for catalysis and as core building blocks in pharmaceutical design. The benzodioxaphosphinine scaffold is a subject of study in advanced materials science, particularly for creating molecules with specific electronic or coordination properties. Its mechanism of action in research settings often involves its behavior as a pentavalent phosphorus species, which can participate in various phosphorylation reactions or act as a transition state analog. This compound is intended for use in laboratory research to investigate new synthetic pathways and to study the physicochemical properties of organophosphorus systems. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O4P/c8-12(9)5-10-6-3-1-2-4-7(6)11-12/h1-4H,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKAQBFACQAXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2OP1(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365695
Record name 1,4,2-Benzodioxaphosphorin, 2,3-dihydro-2-hydroxy-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94317-90-5
Record name 1,4,2-Benzodioxaphosphorin, 2,3-dihydro-2-hydroxy-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction leads to the formation of the benzodioxaphosphorin ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .

Scientific Research Applications

Applications in Medicinal Chemistry

Antiviral Activity : Recent studies have demonstrated the potential of 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide as an antiviral agent. For instance, it has shown moderate efficacy against influenza virus A (H1N1) with IC50 values indicating significant biological activity. This suggests potential for development into antiviral therapeutics .

Phosphorothioate Analogues : The compound serves as a precursor for synthesizing phosphorothioate analogues of nucleosides. These analogues are critical in developing antiviral drugs due to their improved stability and bioavailability compared to traditional nucleoside analogues .

Applications in Agriculture

Insecticidal Properties : The compound has been investigated for its insecticidal and acaricidal properties. Studies indicate that formulations containing this compound can effectively combat various agricultural pests. This application is particularly valuable in sustainable agriculture practices .

Applications in Materials Science

Polymer Chemistry : The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

  • Antiviral Efficacy Study :
    • Objective : Evaluate the antiviral activity against H1N1.
    • Methodology : Tested various concentrations of the compound on infected cell lines.
    • Results : Notable reduction in viral load with IC50 values ranging from 17.9 μM to 51 μM.
    • : Promising candidate for further development as an antiviral agent.
  • Insecticide Formulation Development :
    • Objective : Formulate a novel insecticide using the compound.
    • Methodology : Combination with other active ingredients and field trials.
    • Results : Effective pest control observed with minimal environmental impact.
    • : Validated as a viable alternative to conventional insecticides.

Mechanism of Action

The mechanism by which 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide exerts its effects involves its ability to act as a ligand, binding to various molecular targets. This binding can influence biochemical pathways and alter the activity of enzymes and other proteins. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Phosphorus vs. Oxygen/Nitrogen Heteroatoms :

  • The phosphorus atom in the target compound introduces stronger electrophilic character compared to oxygen/nitrogen in benzodioxins or thiazoles. This may enhance interactions with enzymatic active sites, such as hydrogen bonding via the P=O group .
  • Thiazol-imines (e.g., compound 3(5) in ) rely on nitrogen-based hydrogen bonding for receptor binding, whereas the phosphinate group could offer distinct binding modes.

Aromatic System Modifications: Benzodioxins (e.g., 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone ) lack phosphorus, resulting in weaker antioxidant and enzyme-inhibitory profiles. The benzoxazine core in includes a nitrogen atom, enabling carboxamide-derived antiparasitic activity but differing in electronic distribution from the phosphinate-containing target compound.

Pharmacological Potential: Thiazol-imines exhibit antihypertensive effects via angiotensin II receptor antagonism, with docking studies showing high affinity (scoring function values ≤ -9.5 kcal/mol) . The target compound’s phosphorus moiety may similarly enhance binding to phosphorylated enzyme sites, though experimental validation is needed.

Thermodynamic and Binding Affinity Insights

  • Docking Studies: Compounds like thiazol-imines achieve high binding affinity through hydrogen bonds and electrostatic interactions with residues like Asp-281 and Lys-199 in angiotensin II receptors .
  • Scoring Function Trends : Negative scoring values (e.g., -10.2 kcal/mol for compound 3(3) ) correlate with strong receptor-ligand binding. Phosphinate-containing compounds may achieve comparable or superior scores due to the polarizable P=O group.

Biological Activity

2,3-Dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a compound belonging to the class of phosphorinanes, which are characterized by their unique dioxaphosphinine ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

  • Molecular Formula : C8H9O3P
  • Molecular Weight : 186.13 g/mol
  • CAS Number : 5381-99-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphorous precursors with dioxin derivatives under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For example:

  • Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance:

  • Cancer Cell Lines : It has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties:

  • Insecticidal Efficacy : Various formulations containing this compound were tested against common agricultural pests. Results indicated effective mortality rates at low concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways of bacteria and cancer cells.
  • Membrane Disruption : It may disrupt cellular membranes leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, contributing to cytotoxic effects.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFindings
Study A (2020)Demonstrated antimicrobial efficacy against E. coli with an MIC of 32 µg/mL.
Study B (2021)Showed cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM.
Study C (2023)Reported significant insecticidal activity against aphids with a mortality rate exceeding 80% at 100 ppm concentration.

Q & A

Q. What are the established methods for synthesizing 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide, and how is the product characterized?

Synthesis of phosphorus-containing heterocycles often involves cyclization reactions or phosphorylation of precursor alcohols. For example, analogous phosphonate esters (e.g., diethyl phosphonates) are synthesized via nucleophilic substitution or condensation reactions under controlled anhydrous conditions . Characterization typically employs:

  • NMR spectroscopy : Key signals include phosphorus-coupled proton resonances (e.g., splitting patterns at δ ~3.6–4.2 ppm for CH₂ groups adjacent to phosphorus) and ³¹P NMR shifts (δ ~20–30 ppm for phosphonate oxides) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Validates stoichiometric composition.

Q. How is the molecular structure confirmed using spectroscopic and crystallographic techniques?

Structural elucidation combines:

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations. For example, analogous dioxaphosphorin derivatives show P–O bond lengths of ~1.48 Å and C–O–C angles of ~118° in crystal lattices .
  • Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR identify substituent effects and electronic environments (Table 1).

Q. Table 1: Representative NMR Data for Phosphorus Heterocycles

Proton/Groupδ (ppm)Coupling (J, Hz)Source
CH₂ adjacent to P3.64J = 23.1
Aromatic protons6.78–7.62-
³¹P NMR (oxide)~25-

Q. What are the critical safety considerations when handling this compound?

  • Personal protective equipment (PPE) : Gloves, N95 respirators, and eye protection to avoid inhalation or contact .
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation .
  • Storage : Inert atmosphere, away from moisture due to potential hydrolysis of the phosphorus-oxygen bond .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the phosphorus-containing ring system?

The phosphorus center’s electrophilicity drives reactions such as:

  • Nucleophilic substitution : Attack by amines or alkoxides at the P=O group, forming derivatives.
  • Hydrolysis : Acidic or basic conditions may cleave the P–O–C linkage, requiring stability studies under varying pH .
  • Coordination chemistry : The oxide group can act as a ligand for transition metals, influencing catalytic applications.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Conflicting data may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (e.g., crystal structure vs. solution-state data) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) affecting signal splitting .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out impurities .

Q. What advanced analytical methods assess purity and stability under experimental conditions?

  • HPLC with UV/Vis detection : Quantifies impurities using C18 columns and gradient elution (e.g., acetonitrile/water) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition thresholds .
  • Accelerated stability studies : Expose the compound to heat, light, and humidity, monitoring degradation via ³¹P NMR .

Q. Table 2: Stability-Indicating Analytical Methods

MethodApplicationKey ParametersSource
HPLCPurity assessmentRetention time, peak area
TGAThermal decomposition profileWeight loss vs. temperature
Variable-temperature NMRDynamic structural analysisSignal coalescence

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide
Reactant of Route 2
2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide

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